

Technical Monograph: Valeryl-L-carnitine Chloride (C5:0)

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Compound of Interest

Compound Name: Valeryl-L-carnitineChloride

CAS No.: 162040-64-4

Cat. No.: B1359839

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Differentiation, Metabolic Significance, and Analytical Quantitation

Part 1: Executive Summary & Chemical Identity

Valeryl-L-carnitine Chloride (CAS 162040-64-4) is the straight-chain C5 ester of L-carnitine. In the context of metabolomics and newborn screening (NBS), it represents a critical analytical challenge: the "C5 Isobaric Conundrum."

Mass spectrometry-based screening often detects a cumulative signal at m/z 246 (positive ion mode), which represents the sum of three distinct biological isomers and one exogenous artifact. Differentiating Valeryl-L-carnitine (straight-chain) from its branched-chain isomers—Isovalerylcarnitine (marker for Isovaleric Acidemia) and 2-Methylbutyrylcarnitine (marker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency)—is essential to prevent false positives and ensure accurate diagnosis.

Physicochemical Profile

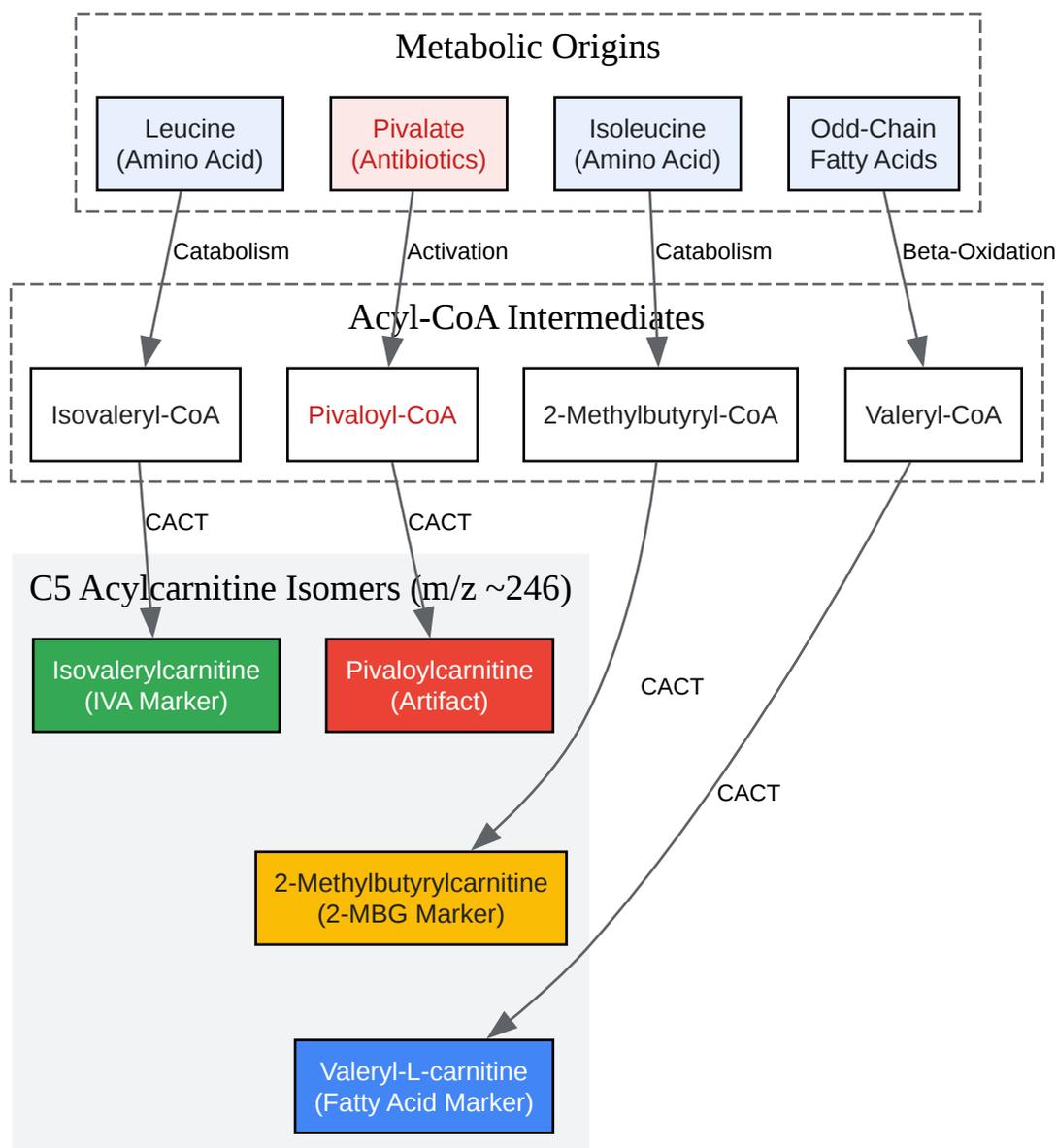
Property	Specification
Chemical Name	L-Carnitine Valeryl Ester Chloride
IUPAC Name	(2R)-3-carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride
CAS Number	162040-64-4
Molecular Formula	C ₁₂ H ₂₄ NO ₄ [1][2][3][4][5][6][7]·Cl
Molecular Weight	281.78 g/mol
Physical State	White to off-white hygroscopic solid
Solubility	Highly soluble in water, methanol, and DMSO; sparingly soluble in acetone.
Stability	Stable at -20°C. Susceptible to hydrolysis in basic aqueous solutions (pH > 8.0).

Part 2: Metabolic Context & Mechanism

Valeryl-L-carnitine is a product of the carnitine shuttle system, functioning to transport valeryl-CoA (a 5-carbon fatty acyl group) out of the mitochondria. Unlike its branched isomers, which originate from amino acid catabolism (Leucine/Isoleucine), Valeryl-L-carnitine primarily derives from the beta-oxidation of odd-chain fatty acids or gut bacterial metabolism.

The C5 Differentiation Pathway

The following diagram illustrates the distinct metabolic origins of the C5 acylcarnitine isomers, highlighting why "Total C5" is an insufficient metric for precise diagnosis.



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Figure 1: Metabolic origins of isobaric C5 acylcarnitines. Note that Valeryl-L-carnitine (Blue) tracks fatty acid oxidation, while others track amino acid disorders or drug interference.

Part 3: Analytical Methodology (LC-MS/MS)

Standard flow-injection analysis (FIA-MS/MS) cannot distinguish Valeryl-L-carnitine from its isomers. Chromatographic separation is mandatory for confirmation.[3]

Sample Preparation (Dried Blood Spots - DBS)

- Extraction: Punch 3.2 mm DBS into a 96-well plate.
- Solvent: Add 100 μ L Methanol containing isotopically labeled internal standards (d9-Isovalerylcarnitine). Note: d9-Valerylcarnitine is also available and preferred if specifically quantifying the straight chain.
- Incubation: Shake at 600 rpm for 20 mins at room temperature.
- Derivatization (Optional but recommended): Butylation (3N HCl in n-Butanol, 65°C for 15 min) improves sensitivity and chromatographic retention but is not strictly required if using high-sensitivity UPLC. The protocol below assumes non-derivatized analysis for simplicity and speed.

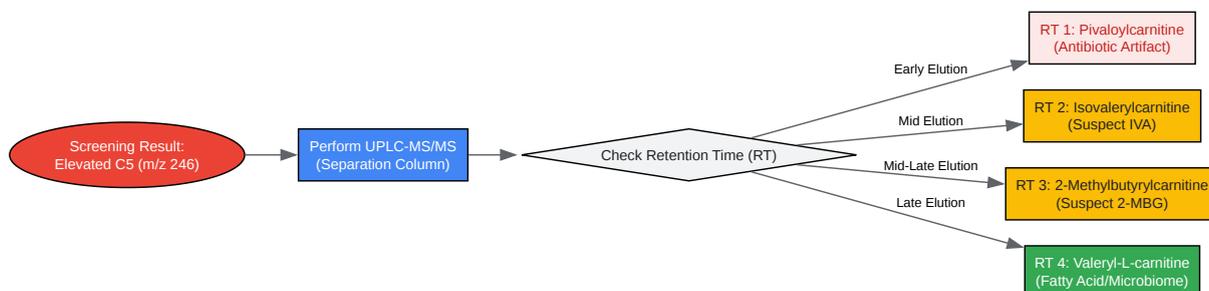
UPLC-MS/MS Separation Protocol

To achieve baseline separation of the C5 isobars, a Pentafluorophenyl (PFP) or high-strength silica C18 column is required. Standard C18 often fails to resolve Isovaleryl and 2-Methylbutyryl adequately.

Parameter	Setting	Rationale
Column	Waters ACQUITY UPLC HSS T3 (1.8 μ m, 2.1 x 100 mm) or PFP equivalent	High retention for polar compounds; PFP offers shape selectivity for isomers.
Mobile Phase A	0.1% Formic Acid in Water	Protonation source.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier.
Gradient	0-1 min: 0% B; 1-6 min: 0% -> 40% B; 6-8 min: 90% B.	Slow gradient required to resolve isobars eluting near 4-5 min.
Flow Rate	0.4 mL/min	Optimal for electrospray ionization (ESI).
MS Mode	MRM (Positive)	
Transition	246.2 -> 85.1	Precursor (M+H) to characteristic carnitine fragment.

Analytical Decision Tree

This workflow ensures that elevated "C5" signals are correctly attributed to Valeryl-L-carnitine or a disease marker.



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Figure 2: Analytical decision tree for deconvoluting C5 acylcarnitine signals. Valeryl-L-carnitine typically elutes last among the C5 isomers on reverse-phase columns due to the lack of branching (higher hydrophobicity).

Part 4: Synthesis & Handling

For research requiring high-purity standards (e.g., for calibration curves), Valeryl-L-carnitine Chloride can be synthesized via acid chloride acylation.

Protocol:

- Reagents: L-Carnitine inner salt, Valeryl Chloride, Trifluoroacetic acid (TFA).
- Reaction: Dissolve L-carnitine in TFA. Add valeryl chloride (1.1 eq) dropwise at 0°C.
- Conditions: Stir at 50°C for 2 hours.
- Purification: Precipitate with diethyl ether. Recrystallize from isopropanol/acetone.
- Validation: ¹H-NMR should show a triplet at ~0.9 ppm (terminal methyl) and the characteristic carnitine backbone signals.

Handling:

- Storage: -20°C, desiccated.
- Hygroscopicity: The chloride salt is extremely hygroscopic. Weigh rapidly or use a glovebox.
- Safety: Standard PPE. Avoid inhalation of dust.

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